molecular formula C5H8N2O2 B101458 5-Ethylhydantoin CAS No. 15414-82-1

5-Ethylhydantoin

Cat. No. B101458
CAS RN: 15414-82-1
M. Wt: 128.13 g/mol
InChI Key: RSBRXBZGVHQUJK-UHFFFAOYSA-N
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Description

5-Ethylhydantoin is a derivative of hydantoin, which is a heterocyclic organic compound with a variety of applications, particularly in the pharmaceutical industry. While the provided papers do not directly discuss 5-ethylhydantoin, they do provide insights into the properties and synthesis of related hydantoin derivatives, which can be informative for understanding 5-ethylhydantoin.

Synthesis Analysis

The synthesis of hydantoin derivatives can be achieved through various synthetic routes. For instance, 5-methylenehydantoins and their derivatives can be obtained through different synthetic methods and can undergo a wide range of reactions, including Diels–Alder and conjugate addition reactions . Similarly, the synthesis of 5,5-diphenylhydantoins and 5,5-diphenyl-2-thiohydantoins has been improved by using ultrasonic irradiation, which provides a rapid and efficient method without side products . These methods could potentially be adapted for the synthesis of 5-ethylhydantoin.

Molecular Structure Analysis

The molecular structure of hydantoin derivatives is crucial for their chemical properties and biological activities. For example, the study of 5-methylhydantoin involved detailed analysis of the electronic structure and stabilizing orbital interactions using natural bond orbital (NBO) analysis . The molecular and crystal structures of certain thiohydantoin derivatives were also established through X-ray diffraction analysis . These analyses provide a foundation for understanding the molecular structure of 5-ethylhydantoin.

Chemical Reactions Analysis

Hydantoin derivatives can participate in various chemical reactions. The reactivity of 5-methylenehydantoins with different nucleophiles and electrophilic reagents has been documented, indicating that the hydantoin moiety is a poor electron-withdrawing group . Additionally, the photofragmentation of 5-methylhydantoin under UV irradiation has been observed, yielding products such as isocyanic acid and carbon monoxide . These studies suggest that 5-ethylhydantoin may also undergo similar chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of hydantoin derivatives are influenced by their molecular structure. The glass forming ability and crystallization behavior of 5-ethyl-5-methylhydantoin have been investigated, revealing a high crystallization propensity and the influence of chirality on these properties . The thermal properties and polymorphism of 5-methylhydantoin have also been characterized, identifying different polymorphs with distinct crystallographic arrangements . These findings can be extrapolated to predict the behavior of 5-ethylhydantoin in various states.

Scientific Research Applications

Chromatographic Analysis

5-Ethylhydantoin and its derivatives have been analyzed using gas chromatographic methods. For instance, a study focused on the determination of ethotoin, a related compound, in human plasma, highlighting the importance of chromatographic techniques in understanding the pharmacokinetics of hydantoin derivatives (Yonekawa, Kupferberg, & Cantor, 1975).

Structural Analysis and Anticonvulsant Properties

The structure of related hydantoin compounds, such as (+)-(S)-5-phenyl-5-ethylhydantoin, has been determined to understand their anticonvulsant properties. The unique structural characteristics of these compounds contribute to their biological activities (Coquerel, Petit, & Robert, 1993).

Glass Forming Ability and Crystallization

The glass forming ability and crystallization behavior of 5-ethyl-5-methylhydantoin, a chiral active pharmaceutical ingredient, have been studied. These characteristics are crucial for drug formulation and stability (Atawa et al., 2018).

Preferential Crystallization

The preferential crystallization and crystal growth of chiral molecules like 5-ethyl-5-methylhydantoin have been examined. Such studies are significant in the separation and purification processes of pharmaceutical compounds (Beilles et al., 2001).

Development of Bioactive Analogues

5-Ethylidenehydantoins have inspired the synthesis of analogues due to their extensive biological activities. This research contributes to the development of new therapeutic agents (Yu et al., 2018).

Photostability in Simulated Space Radiations

The photostability of 5-ethyl-5-methylhydantoin under simulated space radiations has been evaluated. This research provides insights into the stability of pharmaceutical compounds in extreme environments (Sarker et al., 2012).

Solvent Effects on Absorption Spectra

The effects of solvents on the absorption spectra of 5-alkyl-5-arylhydantoins have been studied to understand their interactions and structure-activity relationships. This research aids in predicting the behavior of these compounds in biological systems (Hmuda et al., 2013).

Synthesis of Hydantoin Derivatives

New hydantoin derivatives, such as 5-alkylthiomethyl or 5-alkylsulfonylmethylhydantoins, have been synthesized for potential anti-inflammatory and analgesic activities (Oh et al., 1989).

Incorporation into Oligodeoxyribonucleotides

5-Hydroxy-5-methylhydantoin, a nucleobase lesion, has been synthesized and incorporated into chemical DNA fragments. This is pivotal for studying the effects of radiation on DNA (Guy, Dubet, & Teoule, 1993).

Antibacterial Coatings

N-halamine coatings using hydantoin derivatives have been developed for cotton fabric, demonstrating their potential in antimicrobial applications (Luo et al., 2017).

Fungicidal Activity

Hydantoins and their analogs have been synthesized and evaluated for fungicidal activity, contributing to the development of new pesticides (Marton et al., 1993).

Safety And Hazards

5-Ethylhydantoin may cause skin irritation, serious eye irritation, and respiratory irritation. It is advised to avoid breathing its dust, mist, gas, or vapors, and to avoid contact with skin and eyes. Protective equipment, including gloves and eye protection, should be worn when handling this substance .

properties

IUPAC Name

5-ethylimidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O2/c1-2-3-4(8)7-5(9)6-3/h3H,2H2,1H3,(H2,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSBRXBZGVHQUJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(=O)NC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301019316
Record name 2-Ethylhydantoin
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Ethylhydantoin

CAS RN

15414-82-1
Record name 5-Ethylhydantoin
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Record name 15414-82-1
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75832
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Ethylhydantoin
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Record name 5-ethylimidazolidine-2,4-dione
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Record name 5-ETHYLHYDANTOIN
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
198
Citations
G Coquerel, MN Petit, F Robert - Acta Crystallographica Section C …, 1993 - scripts.iucr.org
The structure of (+)-(S)-5-phenyl-5-ethyl-2, 4-imid-azolidinedione or (+)-(S)-5-phenyl-5-ethylhydantoin (PHETHYD) is determined and compared with the structure of other related …
Number of citations: 25 scripts.iucr.org
A Küpfer, R Patwardhan, S Ward, S Schenker… - … of Pharmacology and …, 1984 - ASPET
Aromatic hydroxylation of 5-phenyl-5-ethylhydantoin (PEH) has been investigated in humans. Single oral doses of S-PEH (247 mumol) were given to seven extensive and seven poor …
Number of citations: 38 jpet.aspetjournals.org
BA Nogueira, GO Ildiz, J Canotilho… - The Journal of …, 2017 - ACS Publications
The molecular structure, vibrational spectra and photochemistry of 5-methylhydantoin (C 4 H 6 N 2 O 2 ; 5-MH) were studied by matrix isolation infrared spectroscopy and theoretical …
Number of citations: 12 pubs.acs.org
BA Diwan, JM Rice, RW Nims, RA Lubet, H Hu… - Cancer research, 1988 - AACR
… EPH is a hepatic metabolite of the anticonvulsant drug 3methyl-5-phenyl-5-ethylhydantoin (17) and has been considered to contribute to both the therapeutic effect and the toxicity of the …
Number of citations: 72 aacrjournals.org
PK Sarker, J Takahashi, Y Kawamoto… - International Journal of …, 2012 - mdpi.com
… Other than amino acids, hydantoin, 5-ethylhydantoin, 5,5-dimethylhydantoin, 5-methylhydantoin may be produced as photolysis products from UV and γ-ray irradiated EM-Hyd. …
Number of citations: 8 www.mdpi.com
ES Olson, JW Diehl, DJ Miller - Analytical Chemistry, 1983 - ACS Publications
… off just after the 1,3,5,5-tetramethylhydantoin and thel,3-dimethyl-5-ethylhydantoin just after the 5-ethyl-1,3,5-trimethylhydantoin. Molecular ions were observed for the smaller peaks in …
Number of citations: 21 pubs.acs.org
AG Bakalova, RT Buyukliev… - Anti-Cancer Agents …, 2019 - ingentaconnect.com
Background: The accidental discovery of Cisplatin’s growth-inhibiting properties a few decades ago led to the resurgence of interest in metal-based chemotherapeutics. A number of well…
Number of citations: 6 www.ingentaconnect.com
A Smith, Jr, C Unruh - The Journal of Organic Chemistry, 1957 - ACS Publications
(4) Prepared by the amination of,'-dibromosebacic acid. HR Le Sueur, J. Chem. Soc., 91, 1367 (1907). C. Neuberg and E. Keimann, Hoppe-Seyler’s Z. physiol. Chem., 45, 104 (1905). …
Number of citations: 6 pubs.acs.org
A Küpfer, R James, K Carr, R Branch - Journal of Chromatography B …, 1982 - Elsevier
… -5-ethylhydantoin, 3-methyl-5-(4-hydroxyphenyl)-5-ethylhydantoin and 5-(4-hydroxyphenyl)-5-ethylhydantoin in … -5-(3-hydroxyphenyl)-5-ethylhydantoin are major metabolites in the dog. …
Number of citations: 26 www.sciencedirect.com
A Küpfer, P Desmond, R Patwardhan… - Clinical …, 1984 - Wiley Online Library
… subjects, there was substrate stereoselective metabolism with the S-enantiomer rapidly excreted as 4-OH-M and the R-enantiomer slowly excreted as 5-pheny1-5-ethylhydantoin (PEH). …
Number of citations: 79 ascpt.onlinelibrary.wiley.com

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